

An In-depth Technical Guide to the Investigation of the Caprine Enteric Virome

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Caprine*

Cat. No.: *B554990*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enteric virome, comprising the totality of viruses in the gastrointestinal tract, is a critical and dynamic component of the gut microbiome. In **caprine** species (*Capra hircus*), this virome plays a pivotal role in health, disease, and productivity. While historically less studied than the bacteriome, recent advancements in metagenomic sequencing have illuminated the vast diversity of the goat gut virome, which is dominated by bacteriophages but also includes a range of eukaryotic viruses. Understanding the composition, function, and host interactions of these viruses is paramount for developing novel diagnostics, preventative health strategies, and therapeutics, such as phage therapy. This guide provides a comprehensive overview of the **caprine** enteric virome, details the experimental and bioinformatic workflows required for its investigation, and presents the current state of knowledge in a structured format for researchers and industry professionals.

Composition of the Caprine Enteric Virome

The **caprine** enteric virome is a complex ecosystem containing both prokaryotic viruses (bacteriophages) and eukaryotic viruses. Studies utilizing next-generation sequencing (NGS) on fecal samples from goats have revealed that the vast majority of viral sequences belong to bacteriophages, which infect and modulate the gut's bacterial populations.^{[1][2]} The remaining portion consists of eukaryotic viruses, some of which are novel and show close relation to

viruses found in other ruminants and even humans, highlighting the potential for cross-species transmission and zoonosis.[1][3][4]

Eukaryotic Viruses

Several families of eukaryotic viruses have been identified in the goat gut. A study of diarrheic goats identified multiple novel viruses, underscoring the unexplored diversity within this niche.

[1] Key families and genera identified in **caprine** enteric studies include:

- Picornaviridae: This family is frequently detected, with genera such as Enterovirus, Kobuvirus, and the newly proposed Capripivirus.[1][3] **Caprine** enteroviruses (CEV) are common, and co-infections with other pathogens like Peste des Petits Ruminants Virus (PPRV) have been reported in herds with severe diarrhea.[5][6]
- Astroviridae: **Caprine** astroviruses are prevalent, particularly in young animals, and are often found in co-infections with other RNA viruses.[1]
- Parvoviridae: Novel tusaviruses have been identified in goats, showing high similarity to strains found in humans, which suggests potential zoonotic or reverse zoonotic transmission. [1][3]
- CRESS DNA Viruses: Circular, Rep-encoding, single-stranded (CRESS) DNA viruses represent another component of the virome, with some strains showing close relation to human Circoviridae species.[1][3]

Bacteriophages

Bacteriophages are the most abundant viral entities in the goat gut, constituting over 99% of the viral sequences in some metagenomic studies.[1] These viruses predate on gut bacteria, playing a crucial role in shaping the structure and function of the gut bacteriome.[2][7] This "predator-prey" dynamic influences microbial diversity and competition.[2] The dominant phage order is typically Caudovirales (tailed phages). By controlling bacterial populations, phages are integral to maintaining gut homeostasis.[7][8]

Quantitative Data on Caprine Virome Composition

Quantitative analysis is essential for understanding the dynamics of the virome. The following tables summarize key data from recent studies.

Table 1: Overview of Viral Sequence Distribution from a **Caprine** Enteric Metagenomic Study

Viral Group	Percentage of Total Viral Reads	Key Families Identified	Reference
Bacteriophages	99.1%	Not specified in abstract	[1]

| Eukaryotic Viruses | 0.9% | Parvoviridae, CRESS DNA viruses, Astroviridae, Picornaviridae | [1] |

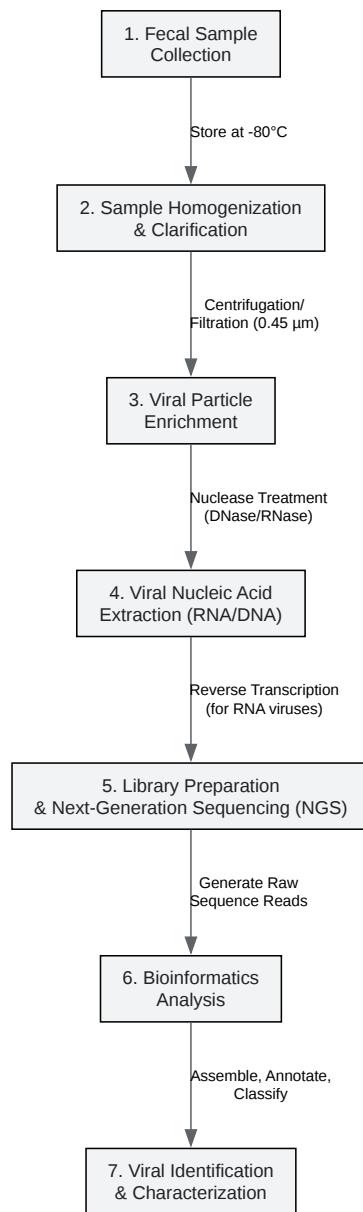
Table 2: Prevalence of Specific RNA Viruses in **Caprine** Samples via qPCR Screening

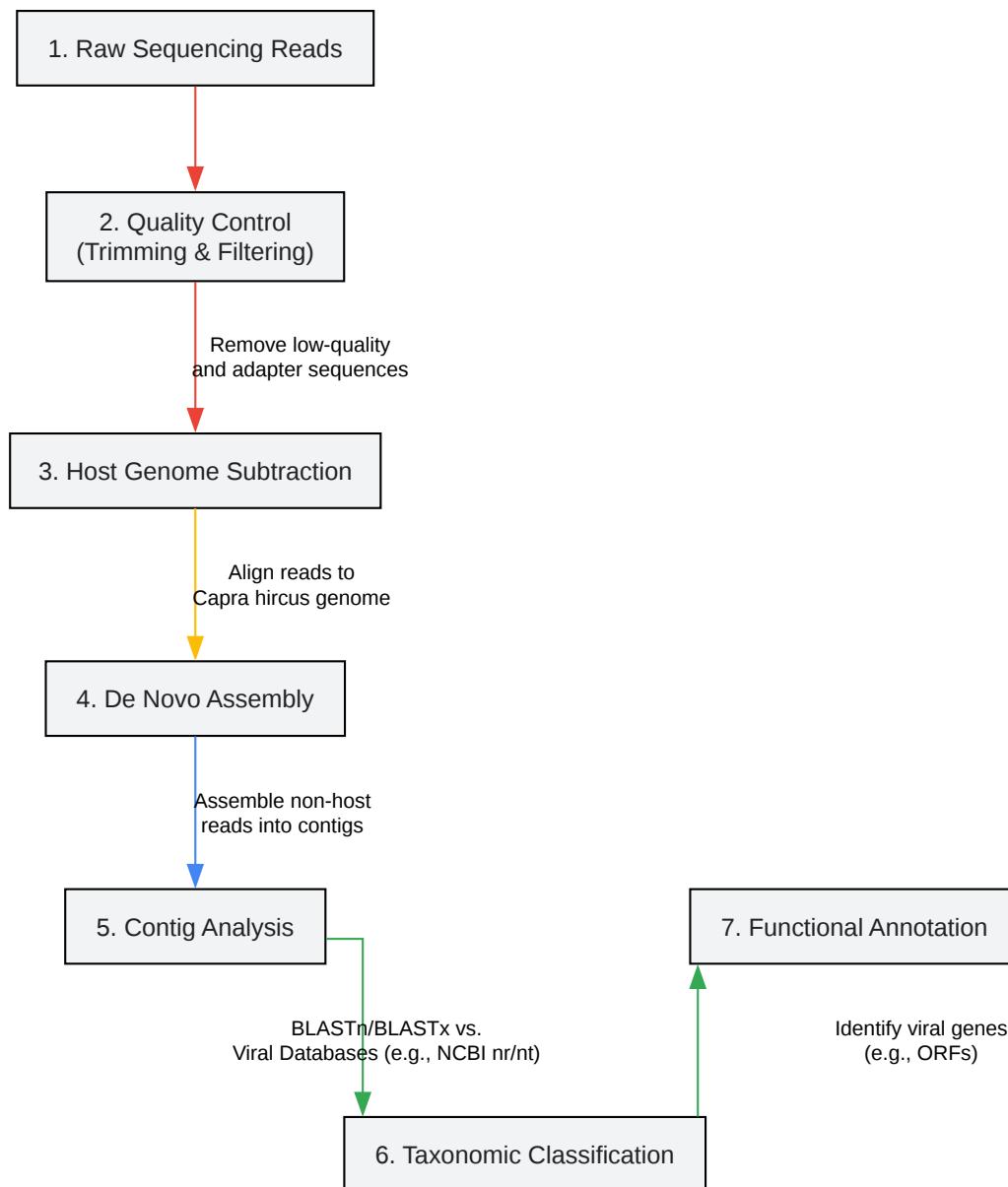
Virus Group	Prevalence in Caprine (n=62)	Common Co-infection Partner	Reference
Mamastrovirus (MAstV)	Data not specified	Aichivirus D (AiV-D)	[1]

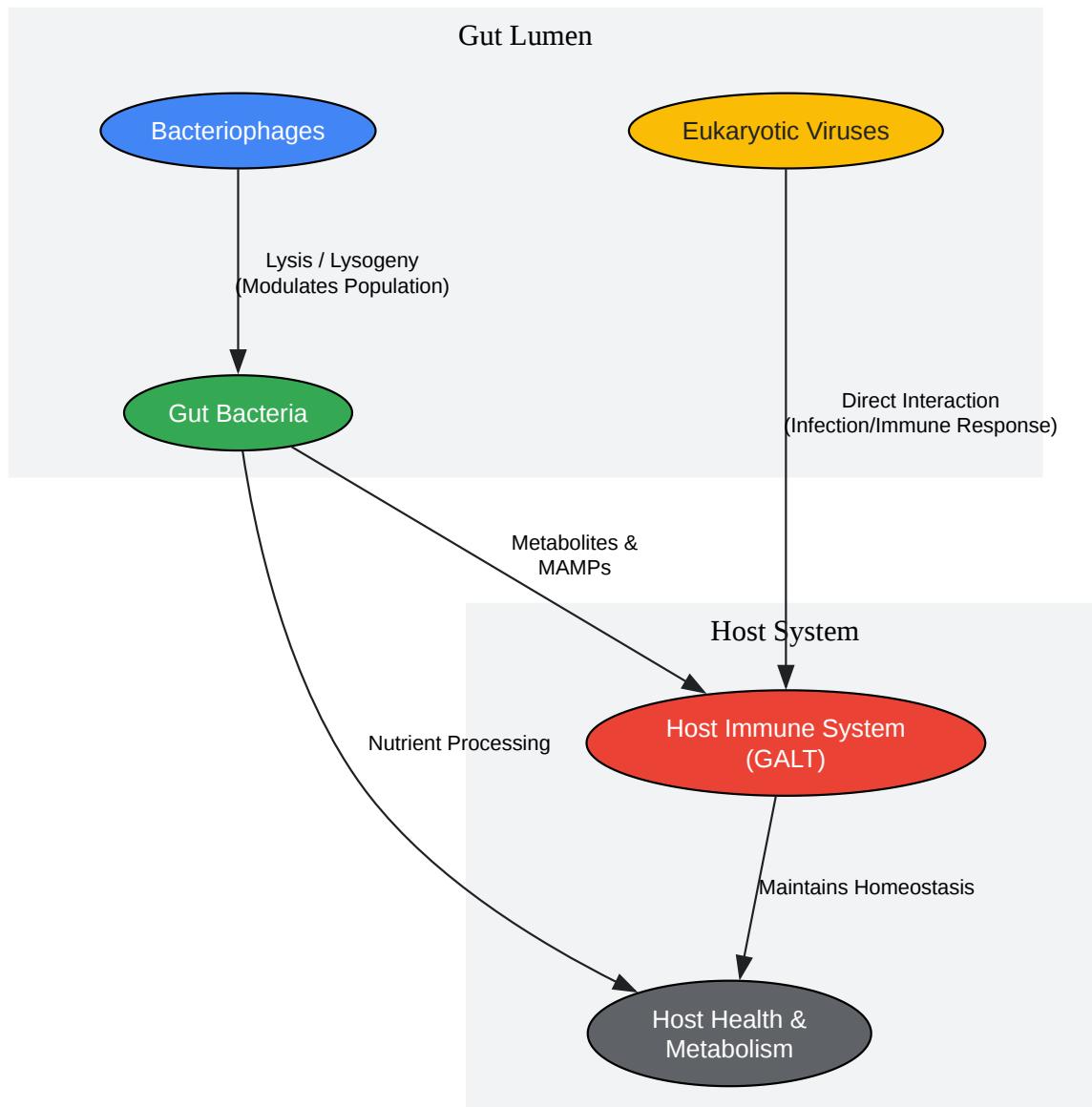
| Aichivirus D (AiV-D) | 16.1% (in co-infection with MAstV) | Mamastrovirus (MAstV) | [1] |

Table 3: Co-infection Rates of Enteric Viruses in a Diarrheic Goat Herd

Virus / Pathogen	Individual Infection Rate	Co-infection Rate (with partner)	Reference
Peste des Petits Ruminants Virus (PPRV)	63.77% (176/276)	57.97% (160/276)	[5][6]


| **Caprine** Enterovirus (CEV) | 76.81% (212/276) | 57.97% (160/276) | [5][6] |


Experimental Protocols and Workflows


Investigating the **caprine** enteric virome requires a multi-step process that begins with sample collection and ends with complex bioinformatics analysis.

Overall Experimental Workflow

The general workflow for viral metagenomic analysis is a systematic process designed to isolate, sequence, and identify viral genetic material from complex biological samples.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The genomic and epidemiological investigations of enteric viruses of domestic caprine (*Capra hircus*) revealed the presence of multiple novel viruses related to known strains of humans and ruminant livestock species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Phageome—An Insight into the Role and Impact of Gut Microbiome and Their Correlation with Mammal Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The genomic and epidemiological investigations of enteric viruses of domestic caprine (*Capra hircus*) revealed the presence of multiple novel viruses related to known strains of humans and ruminant livestock species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of bacteriophages in shaping gut microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gut virome in association with the bacteriome in gastrointestinal diseases and beyond: roles, mechanisms, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Investigation of the Caprine Enteric Virome]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554990#investigating-the-enteric-virome-of-caprine-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com